![molecular formula C21H17ClN4O2 B10993202 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B10993202.png)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide
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Overview
Description
This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 1-methyl-1H-indol-4-yl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anti-inflammatory targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of hydrazine derivatives with appropriate diketones under reflux conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using chlorobenzene derivatives and suitable bases.
Indole Acetamide Formation: The final step involves coupling the pyridazinone intermediate with an indole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features make it a candidate for binding studies with various biological targets.
Medicine
In medicinal chemistry, 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Table 1: Structural and Functional Comparison of Pyridazinone-Acetamide Derivatives
Key Structural and Functional Insights
Substitution with piperazine (e.g., compound 6b in ) introduces basic nitrogen atoms, improving water solubility and CNS penetration .
Acetamide Side Chain Variations :
- Indole derivatives (target compound, ) exhibit planar aromaticity, favoring π-π stacking with biological targets.
- Dimethoxyphenyl () and pyridinyl () groups introduce hydrogen-bonding or dipole interactions, respectively, altering selectivity .
- Alkyl chains () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic and Spectroscopic Data :
- Antipyrine hybrids (e.g., 6b in ) were synthesized via nucleophilic substitution, yielding 44%–62% with IR C=O peaks at 1646–1703 cm⁻¹ .
- The target compound’s indole moiety likely requires protective-group strategies during synthesis, similar to methods in .
Research Findings and Implications
- Biological Activity: Pyridazinone-acetamide hybrids are frequently explored for acetylcholinesterase inhibition () and antipyretic activity (). The target compound’s indole group may synergize with pyridazinone for dual CNS effects.
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl) on the pyridazinone enhance metabolic stability. Bulky acetamide substituents (e.g., 4-phenylbutan-2-yl) may reduce off-target interactions but limit bioavailability .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide represents a novel class of chemical entities with potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O2 with a molecular weight of approximately 317.77 g/mol. The structure incorporates a pyridazine ring and an indole moiety, which are known to contribute to biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of key enzymes involved in cancer progression, such as telomerase. Telomerase is crucial for maintaining telomere length in cancer cells, allowing them to divide indefinitely. Inhibition of this enzyme can lead to apoptosis (programmed cell death) in tumor cells.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, a study on derivatives of 2-phenyl-4H-chromone showed significant telomerase inhibitory activity, with some compounds exhibiting an IC50 value less than 1 µM, indicating potent anticancer effects compared to standard treatments like staurosporine (IC50 = 6.41 µM) .
Table 1: Summary of Anticancer Activity
Compound | IC50 (µM) | Mechanism |
---|---|---|
Staurosporine | 6.41 | Telomerase inhibition |
Compound A33 | <1 | Cell cycle arrest at G2/M phase |
Compound 6l | 0.46 | Induces apoptosis via mitochondrial pathways |
Apoptotic Induction
The compound's ability to induce apoptosis has been noted in various studies. For example, compounds structurally similar to this compound have been shown to activate caspase pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Case Studies
In a specific case study involving human non-small cell lung cancer (NSCLC) A549 cells, a related flavonol compound demonstrated significant cytotoxicity with an IC50 value significantly lower than that of conventional chemotherapeutics . The study highlighted that the introduction of halogen substituents on the phenolic ring enhanced the anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity is highly dependent on the structural features of the compound. Variations in substituents on the phenyl and indole rings can significantly affect potency and selectivity for cancer cells. For instance, modifications that increase lipophilicity or alter hydrogen bonding capabilities can enhance binding affinity to target proteins involved in cancer progression .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide to achieve high yield and purity?
(Basic)
Answer: The synthesis involves multi-step reactions requiring precise control of temperature (60–80°C), solvent selection (ethanol or acetic acid), and catalysts (HCl or H₂SO₄). Critical steps include the formation of intermediates such as chlorinated aniline derivatives and pyridazinone cores. Purification via recrystallization or column chromatography is essential to remove unreacted starting materials. Reaction progress should be monitored using thin-layer chromatography (TLC), and final purity confirmed via ¹H/¹³C NMR and HPLC (>95% purity) .
Q. How can researchers troubleshoot low yields or impurities during the synthesis of this compound?
(Advanced)
Answer: Low yields often stem from incomplete coupling reactions or side-product formation. Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyridazinone to indole precursors) and extend reaction times under reflux. Impurities may arise from oxidation byproducts; use inert atmospheres (N₂/Ar) to suppress degradation. Advanced purification methods like preparative HPLC or flash chromatography with gradient elution (hexane:EtOAc) improve purity. Real-time monitoring via in-situ IR spectroscopy helps identify intermediate bottlenecks .
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
(Basic)
Answer: Standard characterization includes:
- ¹H/¹³C NMR : Confirm regiochemistry of the chlorophenyl and indole groups.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 423.12).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns.
- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Q. How can advanced spectroscopic methods resolve ambiguities in structural elucidation?
(Advanced)
Answer: For complex stereochemical or regiochemical ambiguities:
- 2D NMR (COSY, HSQC, HMBC) : Map proton-proton correlations and long-range coupling to confirm substituent positions.
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks.
- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate structures .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
(Basic)
Answer: Standard assays include:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase (COX-2) at 1–100 µM.
- Antimicrobial activity : Broth microdilution (MIC values) against S. aureus or E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
Q. How can researchers identify the biological targets of this compound in complex systems?
(Advanced)
Answer: Use:
- Pull-down assays with biotinylated probes : Isolate target proteins from cell lysates.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD).
- CRISPR/Cas9 knockout models : Validate target dependency in cellular assays .
Q. How should conflicting data on biological activity across studies be analyzed?
(Advanced)
Answer: Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols (e.g., ATP levels in viability assays) and validate using orthogonal methods (e.g., apoptosis vs. proliferation markers). Compare structural analogs to identify critical pharmacophores (e.g., chlorophenyl vs. fluorophenyl substitutions) .
Q. What strategies enhance the stability and solubility of this compound for in vivo studies?
(Basic)
Answer:
- Salt formation : Use hydrochloride or sodium salts.
- Co-solvents : Employ DMSO:PBS (10:90) or cyclodextrin complexes.
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Q. How can metabolic degradation pathways be investigated to improve pharmacokinetics?
(Advanced)
Answer: Conduct:
- Microsomal stability assays : Identify CYP450-mediated oxidation using liver microsomes.
- LC-MS/MS metabolite profiling : Detect hydroxylation or glucuronidation products.
- Protease digestion studies : Assess susceptibility to esterase cleavage at the acetamide group .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
(Advanced)
Answer:
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., COX-2) to prioritize analogs.
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity.
- MD simulations : Analyze ligand-protein binding stability over 100-ns trajectories .
Q. How does the chlorophenyl group influence bioactivity compared to fluorophenyl analogs?
(Advanced)
Answer: The chlorophenyl group enhances lipophilicity (clogP +0.5), improving membrane permeability but reducing solubility. Fluorophenyl analogs may exhibit better metabolic stability due to decreased CYP450 affinity. Comparative IC₅₀ values in kinase assays highlight these trade-offs .
Q. What are common pitfalls in designing derivatives with improved potency?
(Advanced)
Answer:
- Overly bulky substituents : Reduce binding pocket compatibility.
- Neglecting logD optimization : Balance solubility and permeability (ideal logD 2–3).
- Ignoring metabolite toxicity : Screen for reactive intermediates (e.g., quinone imines) .
Properties
Molecular Formula |
C21H17ClN4O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-25-12-11-16-18(3-2-4-19(16)25)23-20(27)13-26-21(28)10-9-17(24-26)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
ZSRJRCVTFXWMBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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